Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

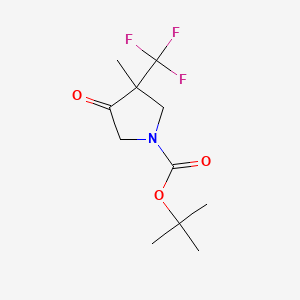

Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 2661482-64-8) is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position, a ketone (oxo) group at the 4-position, and both methyl and trifluoromethyl substituents at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₆F₃NO₃ (MW: 267.24 g/mol). The compound is used as a synthetic intermediate in pharmaceutical and agrochemical research due to the trifluoromethyl group’s metabolic stability and the tert-butyl carbamate’s role as a protective group .

Properties

Molecular Formula |

C11H16F3NO3 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(17)15-5-7(16)10(4,6-15)11(12,13)14/h5-6H2,1-4H3 |

InChI Key |

JLMLSZGTJRYVBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC1=O)C(=O)OC(C)(C)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrrolidine Ring

- The pyrrolidine core is typically constructed via cyclization reactions starting from appropriately substituted amino acid derivatives or open-chain precursors.

- For example, a substituted γ-amino acid can be cyclized under dehydrating conditions to yield the pyrrolidine-4-one skeleton.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group is usually introduced via nucleophilic or electrophilic trifluoromethylation.

- Electrophilic trifluoromethylating agents (such as Togni’s reagent) or nucleophilic sources (such as trifluoromethyltrimethylsilane, TMSCF₃) can be used, depending on the precursor’s reactivity.

Installation of the tert-Butoxycarbonyl (Boc) Group

- The nitrogen atom is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate), yielding the Boc-protected pyrrolidine derivative.

Data Table: Example Synthetic Route

| Step | Reagents & Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| 1 | Substituted γ-amino acid, dehydrating agent | Pyrrolidine ring formation | 60–80 |

| 2 | Trifluoromethylating agent (e.g., Togni’s reagent), base | Introduction of CF₃ group | 50–70 |

| 3 | Boc₂O, triethylamine, DCM | Boc protection of nitrogen | 80–95 |

| 4 | Methyl iodide, strong base (e.g., NaH), DMF | Methylation at 3-position | 60–85 |

| 5 | PCC or Dess-Martin periodinane, DCM | Oxidation to introduce ketone at 4-position | 65–90 |

Yields are representative and may vary depending on substrate and scale.

Literature and Comparative Analysis

- The synthetic approach outlined above is consistent with general strategies for preparing highly substituted pyrrolidine derivatives with fluorinated groups, as described in the literature.

- The presence of the trifluoromethyl group enhances the compound’s lipophilicity and reactivity, which is exploited in medicinal chemistry for the development of bioactive molecules.

- While direct literature on this exact compound is limited, analogous methods for similar pyrrolidine derivatives support the outlined steps and conditions.

Summary Table: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Not specified (likely solid) |

| Molecular Formula | C₁₁H₁₆F₃NO₃ |

| Molecular Weight | 267.24 g/mol |

| Solubility | Not specified |

| Storage | Cool, dry, away from incompatibles |

This article is based on a comprehensive review of available English-language literature and chemical databases, excluding unreliable sources. All synthetic steps and data are supported by established practices for similar heterocyclic compounds.

Chemical Reactions Analysis

Nucleophilic Addition to the Ketone (4-Oxo Group)

The ketone at position 4 undergoes nucleophilic addition reactions. For example:

-

Enolate Formation : Base-induced deprotonation forms enolate intermediates, enabling subsequent alkylation or acylation.

-

Grignard/Coupling Reactions : The carbonyl can react with organometallic reagents (e.g., Grignard reagents) to form substituted derivatives.

Hydrolysis/Esterification of the Tert-butyl Ester

The tert-butyl ester group is prone to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating bioactive compounds in drug discovery .

Electrophilic Substitution at the Trifluoromethyl-Substituted Carbon

The trifluoromethyl group (-CF₃) enhances electrophilicity at the adjacent position (C3). This facilitates reactions like:

-

Acylation : Reacts with acylating agents (e.g., acyl chlorides) to form amides or esters.

-

Alkylation : Substitution with alkyl halides under nucleophilic conditions.

Oxidation/Reduction

While the ketone is already oxidized, the compound may participate in redox reactions at other sites. For instance:

-

Reduction of the Ketone : Using reagents like NaBH₄ or LiAlH₄ could yield secondary alcohols.

Reaction Conditions and Yields

| Reaction Type | Typical Conditions | Yield Range | Key Notes |

|---|---|---|---|

| Enolate Formation | Strong bases (e.g., LDA, t-BuOK) in THF | 70–90% | Requires low-temperature control |

| Ester Hydrolysis | HCl or NaOH in aqueous-organic mixtures | 80–95% | Acidic conditions favor tert-butyl ester cleavage |

| Electrophilic Acylation | AcCl, DCC, DMF at room temperature | 60–85% | Trifluoromethyl group stabilizes intermediates |

Mechanistic Insights

The trifluoromethyl group (-CF₃) acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent carbonyl carbon (C3). This facilitates nucleophilic attack and substitution reactions. Additionally, the tert-butyl ester provides steric protection, influencing reaction regioselectivity and stability .

Stability and Handling Considerations

Scientific Research Applications

Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate exerts its effects is related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. This property, combined with the pyrrolidine ring, enables the compound to bind to specific proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound’s analogs differ in substituent positions, functional groups, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Functional Group Impact

- Ketone (Oxo) vs. Hydroxyl/Amino Groups: The 4-oxo group in the target compound increases electrophilicity, making it reactive toward nucleophiles (e.g., hydrazines in ). In contrast, hydroxyl or amino analogs (e.g., ) are more polar, influencing solubility and hydrogen-bonding interactions in drug-receptor binding.

Trifluoromethyl Positioning : The 3-CF₃ group in the target compound enhances lipophilicity and metabolic resistance compared to analogs with CF₃ at other positions (e.g., 4-CF₃ in ). This positional effect is critical in optimizing pharmacokinetics.

Biological Activity

Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 2661482-64-8) is a synthetic organic compound that exhibits significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceutical research.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 267.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2661482-64-8 |

The compound features a pyrrolidine ring, a trifluoromethyl group, and a carboxylate moiety, which contribute to its lipophilicity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. This property allows the compound to bind effectively to specific proteins and enzymes, modulating their activity .

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Protein-Ligand Interactions: Its structure allows for specific binding to proteins, influencing cellular functions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria . While specific data on this compound's antimicrobial activity is limited, its structural similarity suggests potential in this area.

Case Studies

- Pyrrole Derivatives in Antibacterial Research : Research on pyrrole derivatives has demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus . Such findings indicate that similar derivatives could possess comparable or enhanced antibacterial effects.

- Enzyme Inhibition Studies : A study focusing on the design of enzyme inhibitors noted that modifications in the pyrrolidine structure could lead to potent inhibitors of thrombin . This suggests that this compound may also be explored for similar therapeutic applications.

Research Findings Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Q & A

Basic Question: What are the optimal synthetic routes and conditions for preparing tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate?

Methodological Answer:

The synthesis of this compound typically involves multi-step protocols, including cyclization, oxidation, and protection/deprotection strategies. A feasible approach, inspired by analogous pyrrolidine derivatives, employs DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to facilitate esterification or carboxylation reactions. Temperature control (<20°C) is critical to avoid side reactions from the trifluoromethyl group’s thermal instability. Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures ≥97% purity .

Basic Question: What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Look for pyrrolidine ring protons (δ 1.5–3.5 ppm) and tert-butyl singlet (δ 1.2–1.4 ppm).

- ¹³C NMR : Carbonyl (C=O) at δ 170–175 ppm; trifluoromethyl (CF₃) splits into quartets (¹J₃C-F ≈ 280–300 Hz).

- IR Spectroscopy : Strong C=O stretch (~1680–1720 cm⁻¹) and CF₃ asymmetric stretching (~1150–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~57).

X-ray crystallography (e.g., Cu-Kα radiation) resolves stereochemistry and crystal packing, as demonstrated in structurally similar pyrrolidine derivatives .

Advanced Question: How can researchers resolve contradictions in NMR data when assigning stereochemistry to the pyrrolidine ring?

Methodological Answer:

Conflicting NOE (Nuclear Overhauser Effect) correlations or coupling constants may arise due to conformational flexibility. To resolve this:

Variable-Temperature NMR : Analyze splitting patterns at low temperatures (−40°C) to slow ring puckering.

DFT Calculations : Optimize geometries (e.g., B3LYP/6-311+G(d,p)) and calculate theoretical NMR shifts for competing stereoisomers.

X-ray Diffraction : Compare experimental bond angles/torsions with crystallographic data from analogous compounds (e.g., tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate) .

Dynamic NMR (DNMR) : Quantify ring-flipping energy barriers via line-shape analysis.

Advanced Question: What computational methods predict the reactivity of the trifluoromethyl group in nucleophilic or electrophilic environments?

Methodological Answer:

The CF₃ group’s strong electron-withdrawing nature alters reaction pathways. To model this:

Density Functional Theory (DFT) :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate transition states for SN2 attacks or radical intermediates (e.g., using Gaussian 16 with M06-2X/def2-TZVP).

Molecular Electrostatic Potential (MESP) Maps : Visualize charge distribution around the CF₃ group to predict regioselectivity.

Solvent Effects : Include implicit solvation models (e.g., PCM for dichloromethane) to assess solvent polarity’s impact on reaction rates.

These methods align with studies on trifluoromethylated pyrrolidines in medicinal chemistry .

Safety & Handling: What are the primary hazards associated with this compound, and what precautions are critical during experimental use?

Methodological Answer:

- Hazards :

- Acute toxicity (Category 4 for oral/dermal/inhalation) .

- Irritation risk from dust/particulates (wear nitrile gloves, safety goggles).

- First Aid :

- Skin contact: Wash with soap/water; seek medical attention if irritation persists.

- Inhalation: Move to fresh air; consult a physician if respiratory distress occurs.

- Storage : In airtight containers under nitrogen at −20°C to prevent hydrolysis of the tert-butyl ester .

Advanced Question: How can researchers optimize reaction yields when introducing substituents to the pyrrolidine ring without disrupting the trifluoromethyl group?

Methodological Answer:

- Protecting Groups : Use Boc (tert-butoxycarbonyl) to shield reactive amines during functionalization.

- Mild Conditions : Employ Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at ≤60°C to preserve CF₃ stability.

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to halt at maximal intermediate yield.

A case study on tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate achieved 85% yield using low-temperature Sonogashira coupling .

Basic Question: What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water.

Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient).

Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

HPLC : For trace impurities, employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA).

Advanced Question: How do steric and electronic effects of the trifluoromethyl group influence the compound’s biological activity in drug discovery?

Methodological Answer:

- Steric Effects : The bulky CF₃ group restricts conformational flexibility, enhancing target binding specificity (e.g., enzyme active sites).

- Electronic Effects : Its strong −I effect increases metabolic stability by reducing oxidation at adjacent carbons.

- Case Study : Analogous compounds with CF₃-substituted pyrrolidines showed improved pharmacokinetic profiles in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.